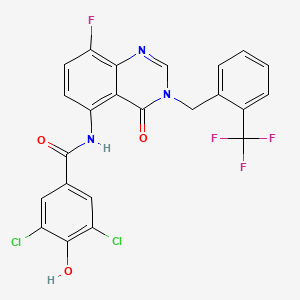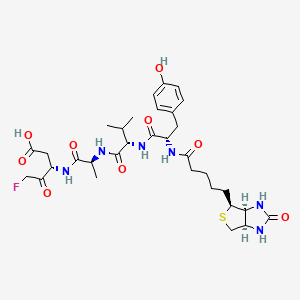
Biotin-YVAD-FMK
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-YVAD-FMK is a biotin-labeled inhibitor that targets vacuolar processing enzyme (VPE) and caspase-1. It is widely used in scientific research to study programmed cell death and caspase activity. The compound is known for its ability to irreversibly bind to the active sites of these enzymes, thereby inhibiting their activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-YVAD-FMK involves the coupling of biotin with the peptide sequence Tyr-Val-Ala-Asp (YVAD) followed by the addition of a fluoromethyl ketone (FMK) group. The process typically includes:
Peptide Synthesis: The peptide sequence YVAD is synthesized using solid-phase peptide synthesis (SPPS).
Biotinylation: The synthesized peptide is then coupled with biotin using standard peptide coupling reagents.
Addition of FMK: Finally, the fluoromethyl ketone group is introduced to the peptide-biotin conjugate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Peptide Synthesis: Utilizing automated peptide synthesizers for efficient production.
Purification: High-performance liquid chromatography (HPLC) is used to purify the compound.
Quality Control: Ensuring the purity and activity of the final product through rigorous testing.
Analyse Chemischer Reaktionen
Types of Reactions
Biotin-YVAD-FMK primarily undergoes:
Irreversible Inhibition: It forms a covalent bond with the active site of VPE and caspase-1, leading to irreversible inhibition.
Hydrolysis: The compound can be hydrolyzed under certain conditions, affecting its stability and activity.
Common Reagents and Conditions
Reagents: Common reagents include peptide coupling agents like HATU or EDC, and solvents like dimethyl sulfoxide (DMSO).
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, with careful control of pH and solvent conditions.
Major Products
The major product of the reaction is the biotinylated peptide with the FMK group, which is the active inhibitor.
Wissenschaftliche Forschungsanwendungen
Biotin-YVAD-FMK is extensively used in various fields of scientific research:
Chemistry: Studying enzyme kinetics and inhibition mechanisms.
Biology: Investigating programmed cell death (apoptosis) and caspase activity in cells.
Medicine: Exploring potential therapeutic applications in diseases involving dysregulated apoptosis, such as cancer and neurodegenerative disorders.
Industry: Used in the development of diagnostic assays and high-throughput screening methods.
Wirkmechanismus
Biotin-YVAD-FMK exerts its effects by covalently binding to the active site of VPE and caspase-1. This binding inhibits the enzymatic activity, preventing the cleavage of substrates involved in apoptosis. The molecular targets include the catalytic cysteine residues in the active sites of these enzymes, and the pathways involved are those regulating programmed cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biotin-VAD-FMK: Another biotin-labeled caspase inhibitor with a broader specificity.
Z-VAD-FMK: A non-biotinylated caspase inhibitor with similar inhibitory properties but different applications.
DEVD-FMK: Targets caspase-3 specifically, used in apoptosis studies.
Uniqueness
Biotin-YVAD-FMK is unique due to its specificity for VPE and caspase-1, making it particularly useful for studying these enzymes in detail. Its biotin label also allows for easy detection and purification in experimental setups.
Eigenschaften
Molekularformel |
C32H45FN6O9S |
|---|---|
Molekulargewicht |
708.8 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-fluoro-4-oxopentanoic acid |
InChI |
InChI=1S/C32H45FN6O9S/c1-16(2)27(31(47)34-17(3)29(45)36-20(13-26(43)44)23(41)14-33)38-30(46)21(12-18-8-10-19(40)11-9-18)35-25(42)7-5-4-6-24-28-22(15-49-24)37-32(48)39-28/h8-11,16-17,20-22,24,27-28,40H,4-7,12-15H2,1-3H3,(H,34,47)(H,35,42)(H,36,45)(H,38,46)(H,43,44)(H2,37,39,48)/t17-,20-,21-,22-,24-,27-,28-/m0/s1 |
InChI-Schlüssel |
FIOXQISXCBUELV-QUBDBNATSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
Kanonische SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B12375411.png)
![(4R)-N-[(1R)-1-[4-(cyclopropylmethoxy)-6-oxopyran-2-yl]butyl]-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-5H-1,3-thiazole-4-carboxamide](/img/structure/B12375414.png)
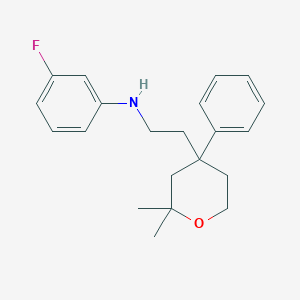

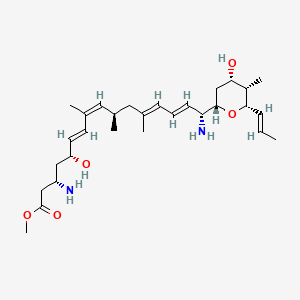

![Trisodium;4-amino-3-[[4-[4-[(2-amino-4-hydroxyphenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12375425.png)
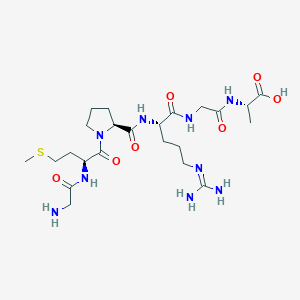
![(E)-5-Fluoro-2-(3-((4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenoxy)methyl)styryl)benzo[d]thiazole](/img/structure/B12375449.png)
![N-[6-[[(7E,11Z,23E)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12375461.png)
![(R)-(3-fluorophenyl)-[(2R,5R)-5-propylpyrrolidin-2-yl]methanol](/img/structure/B12375469.png)
![1-[[2-(4-Cyano-3,5-dicyclopropylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B12375474.png)

